3'-TBDMS-ibu-rG Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H68N7O9PSi |

|---|---|

Molecular Weight |

970.2 g/mol |

IUPAC Name |

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42?,43+,47-,67?/m1/s1 |

InChI Key |

PGJKESPHANLWME-CWGDTZADSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3'-TBDMS-ibu-rG Phosphoramidite for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of 3'-TBDMS-ibu-rG phosphoramidite (B1245037), a critical building block in the chemical synthesis of RNA. This document is intended for researchers, scientists, and professionals involved in drug development and other fields utilizing synthetic oligonucleotides.

Core Concepts and Structure

3'-TBDMS-ibu-rG phosphoramidite, more accurately named 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite , is a chemically modified guanosine (B1672433) nucleoside. It is a key reagent used in solid-phase phosphoramidite chemistry for the automated synthesis of ribonucleic acid (RNA) oligonucleotides. The various protecting groups are essential for directing the chemical reactions and preventing unwanted side reactions during the synthesis process.

The structure consists of four key components:

-

Guanosine: The core ribonucleoside.

-

5'-O-DMT (Dimethoxytrityl): An acid-labile protecting group on the 5'-hydroxyl function. Its removal allows for the stepwise addition of the next phosphoramidite monomer to the growing oligonucleotide chain.

-

2'-O-TBDMS (tert-butyldimethylsilyl): A bulky protecting group on the 2'-hydroxyl group of the ribose sugar. This group is crucial for preventing unwanted reactions at this position and remains stable throughout the synthesis cycles.[1][][3] Its steric hindrance can, however, necessitate longer coupling times compared to DNA synthesis.[1][3]

-

N2-isobutyryl (ibu): A protecting group on the exocyclic amine of the guanine (B1146940) base to prevent side reactions.

-

3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: The reactive moiety at the 3'-position that enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

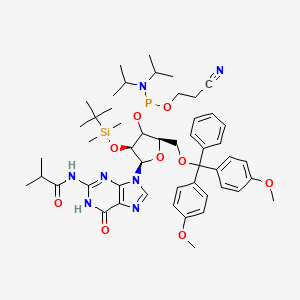

Below is a diagram illustrating the key structural components of a protected ribonucleoside phosphoramidite.

Caption: Key protecting and reactive groups of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its proper handling, storage, and use in oligonucleotide synthesis.

| Property | Value | Reference(s) |

| Chemical Formula | C50H68N7O9PSi | [4][5] |

| Molecular Weight | 970.18 g/mol | [4][5] |

| CAS Number | 147201-04-5 | [4][5] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in anhydrous acetonitrile (B52724) and dichloromethane (B109758). | [6] |

| Stability | Stable as a powder under anhydrous conditions at -20°C. In solution (acetonitrile), stability decreases over time, with guanosine phosphoramidites being the least stable among the four standard bases.[7] | |

| Storage Conditions | Store as a solid at -20°C under an inert atmosphere (e.g., argon). Solutions should be prepared fresh and used promptly. | [5] |

Experimental Protocols

Preparation of Phosphoramidite Solution

Proper preparation of the phosphoramidite solution is crucial for achieving high coupling efficiencies.

Materials:

-

This compound

-

Anhydrous acetonitrile (synthesis grade, <30 ppm water)

-

Anhydrous dichloromethane (optional, for less soluble amidites)

-

Molecular sieves (3 Å)

-

Inert gas (Argon)

Procedure:

-

Ensure all glassware is thoroughly dried and purged with argon.

-

Weigh the required amount of this compound in a clean, dry vial.

-

Add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.05 M to 0.1 M).[6]

-

If solubility is an issue, a mixture of dichloromethane and acetonitrile can be used.[8]

-

Add a layer of activated molecular sieves to the vial to remove any residual water.[6]

-

Seal the vial under an argon atmosphere.

-

Gently agitate the vial until the phosphoramidite is completely dissolved.

-

Allow the solution to stand over the molecular sieves, preferably overnight, before use.[6]

Automated RNA Oligonucleotide Synthesis Cycle

The synthesis of RNA oligonucleotides using TBDMS-protected phosphoramidites follows a cyclic process on an automated synthesizer. A typical synthesis cycle is depicted in the workflow diagram below.

Caption: Automated solid-phase RNA oligonucleotide synthesis workflow.

Key Steps in the Synthesis Cycle:

-

Deblocking (Detritylation): The acid-labile 5'-DMT protecting group is removed from the nucleoside attached to the solid support (or the growing oligonucleotide chain) using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the next coupling reaction.

-

Activation and Coupling: The this compound is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[9][10] The activated phosphoramidite then couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric bulk of the 2'-TBDMS group, longer coupling times (e.g., 6-15 minutes) are generally required compared to DNA synthesis.[3][6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants (oligonucleotides missing a base).

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each subsequent base to be added to the oligonucleotide chain.

Deprotection of the Synthesized Oligonucleotide

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a multi-step process.

Materials:

-

Ammonium (B1175870) hydroxide/methylamine (AMA) solution (1:1) or concentrated ammonium hydroxide/ethanol (3:1)

-

Triethylamine trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)

-

Anhydrous DMSO

Procedure:

-

Cleavage and Base/Phosphate Deprotection:

-

The solid support is treated with either AMA at 65°C for 10-15 minutes or ammonium hydroxide/ethanol at room temperature for 4-17 hours.[11][12] This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups (including the N2-isobutyryl group on guanine).

-

-

2'-O-TBDMS Deprotection:

-

The crude, deprotected oligonucleotide is dried down.

-

The pellet is resuspended in anhydrous DMSO.

-

TEA·3HF solution is added, and the mixture is heated at 65°C for approximately 2.5 hours to remove the 2'-TBDMS groups.[11]

-

-

Purification:

-

The fully deprotected RNA oligonucleotide is then purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Quality Control and Coupling Efficiency

The success of RNA synthesis is highly dependent on the coupling efficiency at each step. A lower coupling efficiency results in a higher proportion of truncated sequences, especially for longer oligonucleotides. The purity of the this compound is critical, as impurities can lead to side reactions and lower yields.

Factors Affecting Coupling Efficiency:

-

Purity of the phosphoramidite: High purity is essential.

-

Water content of the solvent: Acetonitrile must be anhydrous.

-

Activator used: More potent activators like DCI can improve coupling efficiency.[9]

-

Coupling time: Longer coupling times are generally needed for RNA synthesis due to the bulky 2'-TBDMS group.

-

Secondary structure of the growing oligonucleotide: The formation of secondary structures can hinder the accessibility of the 5'-hydroxyl group.[]

High-quality this compound, when used under optimal conditions, can achieve coupling efficiencies of over 98-99%.

Conclusion

This compound is an indispensable reagent for the chemical synthesis of RNA oligonucleotides. A thorough understanding of its structure, properties, and the associated experimental protocols is paramount for researchers and drug development professionals to successfully synthesize high-quality RNA molecules for a wide range of applications, from basic research to the development of novel therapeutics. Careful attention to anhydrous conditions, appropriate choice of reagents, and optimized reaction times are key to achieving high yields and purity in RNA synthesis.

References

- 1. benchchem.com [benchchem.com]

- 3. atdbio.com [atdbio.com]

- 4. polyorginc.com [polyorginc.com]

- 5. 5'-O-DMT-2'-O-TBDMS-N2-Isobutyryl-Guanosine-CE Phosphoramidite, 147201-04-5 | BroadPharm [broadpharm.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. glenresearch.com [glenresearch.com]

- 12. chemrxiv.org [chemrxiv.org]

The Guardian of the nascent RNA chain: A Technical Guide to the TBDMS Protecting Group in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic nucleic acid chemistry, the creation of RNA molecules with precision and efficiency is paramount for advancing research, diagnostics, and the development of novel therapeutics. Central to the success of solid-phase RNA synthesis is the strategic use of protecting groups, with the tert-butyldimethylsilyl (TBDMS) group serving as a stalwart guardian of the 2'-hydroxyl function of ribonucleosides. This in-depth technical guide provides a comprehensive overview of the critical role of the TBDMS protecting group, its quantitative performance, detailed experimental protocols, and the underlying chemical principles that have made it a cornerstone of RNA synthesis.

The Indispensable Role of 2'-Hydroxyl Protection

Unlike DNA, RNA possesses a hydroxyl group at the 2' position of the ribose sugar. While this feature is fundamental to RNA's diverse biological functions, it presents a significant challenge during chemical synthesis. If left unprotected, the 2'-hydroxyl group can interfere with the desired 3'-to-5' phosphodiester bond formation, leading to a cascade of unwanted side reactions, including chain branching, cleavage of the growing RNA strand, and the formation of isomeric 2'-5' linkages.[1][2] The TBDMS group is a bulky and robust silyl (B83357) ether protecting group that effectively shields the 2'-hydroxyl from these unintended reactions throughout the iterative cycles of solid-phase synthesis.[3][4][5]

Quantitative Performance of the TBDMS Protecting Group

The efficiency of each coupling step in solid-phase synthesis directly impacts the overall yield and purity of the final RNA product. While the TBDMS group is highly effective, its steric bulk can influence coupling kinetics. The following tables provide a summary of quantitative data comparing TBDMS with other common 2'-hydroxyl protecting groups.

Table 1: Comparison of Coupling Efficiency and Time for 2'-Hydroxyl Protecting Groups

| Protecting Group | Average Coupling Efficiency (per step) | Typical Coupling Time |

| TBDMS | ~98.5-99% | Up to 6 minutes |

| TOM | >99% | ~2.5 minutes |

| ACE | >99% | Not specified |

Data sourced from multiple studies comparing protecting groups under similar synthesis conditions.[4][6][7]

Table 2: Extrapolated Crude Purity for a 100-mer Oligonucleotide

| Protecting Group | Extrapolated Crude Purity |

| TBDMS | ~27% |

| TOM | ~33% |

Crude purity is extrapolated based on the average coupling efficiency per step.[4][6]

Experimental Protocols

The successful application of the TBDMS protecting group relies on precise and well-executed experimental procedures. The following sections detail the key methodologies for the protection of ribonucleosides, the solid-phase synthesis cycle, and the final deprotection steps.

Protocol 1: 2'-O-TBDMS Protection of Ribonucleosides

This protocol describes the selective protection of the 2'-hydroxyl group of a ribonucleoside.

Materials:

-

N-protected ribonucleoside (e.g., N-benzoyl-adenosine)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Silver nitrate (B79036) (AgNO₃)

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Co-evaporate the N-protected ribonucleoside with anhydrous pyridine to remove residual water.

-

Dissolve the dried nucleoside in anhydrous pyridine.

-

Add TBDMS-Cl (typically 1.1-1.5 equivalents) to the solution.

-

Add silver nitrate (AgNO₃) (typically 1.1-1.5 equivalents) to the reaction mixture. The silver salt facilitates the silylation.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in dichloromethane and filter to remove silver salts.

-

Purify the crude product by silica gel column chromatography to isolate the desired 2'-O-TBDMS protected ribonucleoside. The regioselectivity of the reaction can vary, and separation from the 3'-O-TBDMS isomer is crucial.

Protocol 2: Solid-Phase RNA Synthesis Cycle with TBDMS-Protected Phosphoramidites

This protocol outlines a single cycle of automated solid-phase RNA synthesis.

Reagents:

-

TBDMS-protected ribonucleoside phosphoramidites (A, C, G, U) dissolved in anhydrous acetonitrile (B52724).

-

Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

-

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) in acetonitrile.[3][5]

-

Capping Solution A: Acetic anhydride/Lutidine/THF.

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

-

Anhydrous acetonitrile for washing.

Procedure (performed by an automated synthesizer):

-

Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution, exposing the 5'-hydroxyl group.

-

Coupling: The TBDMS-protected phosphoramidite (B1245037) monomer and the activator solution are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences.

-

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

-

Washing: The solid support is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts. This cycle is repeated for each nucleotide addition in the sequence.

Protocol 3: Stepwise Deprotection of the Synthetic RNA

A two-step deprotection process is required to remove all protecting groups and release the final RNA molecule.

Step 1: Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups

Materials:

-

Solid support with the fully protected RNA.

-

Ammonia (B1221849)/methylamine (AMA) solution (1:1 mixture of concentrated aqueous ammonia and 8M ethanolic methylamine) or concentrated aqueous ammonia/ethanol (3:1 v/v).[3]

-

Sterile, RNase-free microcentrifuge tubes.

Procedure:

-

Transfer the solid support from the synthesis column to a sterile microcentrifuge tube.

-

Add the AMA or ammonia/ethanol solution to the tube.

-

Incubate at room temperature or elevated temperature (e.g., 65°C) for a specified time (e.g., 10-15 minutes for AMA at 65°C) to cleave the RNA from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

Centrifuge the tube and carefully transfer the supernatant containing the partially deprotected RNA to a new sterile tube.

-

Dry the RNA solution to a pellet using a centrifugal evaporator.

Step 2: Removal of the 2'-O-TBDMS Protecting Group

This step utilizes a fluoride-containing reagent to specifically cleave the silyl ether bond.

Materials:

-

Dried, partially deprotected RNA pellet.

-

Deprotection Reagent:

-

Option A: Triethylamine (B128534) trihydrofluoride (TEA·3HF): A mixture of triethylamine, DMSO, and TEA·3HF.

-

Option B: Tetrabutylammonium fluoride (B91410) (TBAF): 1 M solution in THF.

-

-

Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer).

-

RNase-free water.

Procedure using TEA·3HF (a common and robust method):

-

Dissolve the dried RNA pellet in anhydrous DMSO.

-

Add triethylamine (TEA) and mix gently.

-

Add triethylamine trihydrofluoride (TEA·3HF) to the solution.

-

Incubate the reaction at 65°C for 2.5 hours.

-

Cool the reaction and quench by adding an appropriate quenching buffer.

-

The fully deprotected RNA is now ready for purification by methods such as HPLC or solid-phase extraction.

Visualizing the Core Processes

To further elucidate the role of the TBDMS protecting group, the following diagrams, generated using the DOT language, illustrate the key chemical structures and workflows.

References

- 1. academic.oup.com [academic.oup.com]

- 2. atdbio.com [atdbio.com]

- 3. kulturkaufhaus.de [kulturkaufhaus.de]

- 4. benchchem.com [benchchem.com]

- 5. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Role of Isobutyryl (ibu) Protection for Guanosine

Abstract: The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental research. The process relies on a robust strategy of transiently masking reactive functional groups on nucleobases to ensure specific and high-yield coupling reactions. For guanosine (B1672433), the exocyclic N2-amine is a primary site of potential side reactions. The isobutyryl (ibu) group is a widely adopted and effective protecting group for this position. This technical guide provides a comprehensive overview of the role of isobutyryl protection for guanosine, detailing its chemical application, quantitative performance metrics, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

The Core Role of N2-Isobutyryl Protection in Oligonucleotide Synthesis

During the automated solid-phase synthesis of DNA and RNA, the N2-exocyclic amine of guanosine is nucleophilic and can interfere with the phosphoramidite (B1245037) chemistry. Protection of this amine is essential to prevent undesirable side reactions, such as branching of the oligonucleotide chain or modifications at the O6 position of the guanine (B1146940) base.

The isobutyryl group serves as an ideal protecting group for guanosine for several key reasons:

-

Stability: It is sufficiently robust to withstand the multiple cycles of the synthesis protocol, which include acidic detritylation, coupling, capping, and oxidation steps.

-

Solubility: The N2-isobutyryl-protected guanosine phosphoramidite derivative exhibits good solubility in the acetonitrile (B52724) solvent used during automated synthesis, which is crucial for efficient coupling.

While alternative protecting groups like phenoxyacetyl (PAC) or dimethylformamidine (dmf) exist for faster deprotection, isobutyryl remains the standard for routine, high-fidelity oligonucleotide synthesis due to its reliability and cost-effectiveness.[1][2]

Synthesis and Experimental Workflows

The journey from native guanosine to a protected phosphoramidite building block ready for synthesis involves several key chemical transformations.

References

A Technical Guide to 3'-TBDMS-ibu-rG Phosphoramidite for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-TBDMS-ibu-rG phosphoramidite (B1245037), a critical building block in the chemical synthesis of RNA. The information compiled herein is intended to support researchers and professionals in the fields of molecular biology, drug development, and synthetic chemistry by providing essential data and protocols for the effective use of this reagent.

Compound Identification and CAS Number

The compound of interest is a guanosine (B1672433) phosphoramidite derivative used in solid-phase RNA synthesis. While the user query refers to "3'-TBDMS-ibu-rG phosphoramidite," the standard phosphoramidite chemistry for 3' to 5' oligonucleotide synthesis involves protection of the 2'-hydroxyl group. Therefore, the more precise chemical name is 5'-O-DMT-2'-O-TBDMS-N2-isobutyrylguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

There appears to be some ambiguity in the literature and commercial listings regarding the exact CAS number. Two commonly cited CAS numbers are:

-

1445905-51-0 : Frequently associated with "this compound".[1][2][3]

-

147201-04-5 : Consistently used for "5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-Guanosine 3'-CE phosphoramidite".[4][5][6][7]

Given the context of standard RNA synthesis, the latter (147201-04-5) is the more likely correct CAS number for the 2'-O-TBDMS protected monomer. For the purpose of this guide, we will consider the compound to be the 2'-O-TBDMS protected version, which is the industry standard for RNA synthesis.

Key Chemical Features:

-

5'-DMT (Dimethoxytrityl) group : Protects the 5'-hydroxyl group, removed at the beginning of each coupling cycle.

-

2'-TBDMS (tert-Butyldimethylsilyl) group : Protects the 2'-hydroxyl group of the ribose sugar, preventing unwanted side reactions and chain cleavage.[6][8] This bulky group can sterically hinder the coupling reaction to some extent.[8][9]

-

N2-ibu (isobutyryl) group : Protects the exocyclic amine of the guanine (B1146940) base.

-

3'-CE (Cyanoethyl) phosphoramidite : The reactive group at the 3' position that forms the internucleotide phosphodiester bond.

Quantitative Data: Coupling Efficiency

The coupling efficiency of each phosphoramidite addition is a critical determinant of the final yield and purity of the full-length oligonucleotide. The efficiency of TBDMS-protected phosphoramidites is influenced by factors such as the activator used, coupling time, and the equivalents of phosphoramidite.

| Parameter | Condition | Result | Reference |

| Oligonucleotide Purity | 20mer oligonucleotide synthesis | TBDMS monomers can yield a crude product purity that when extrapolated, results in a 27% crude purity for a 100mer. | [9] |

| Coupling Efficiency vs. Oligo Length | 99.4% coupling efficiency | Estimated 89.2% full-length product for a 20mer and 74.5% for a 50mer. | [10] |

| Impact of Recirculation Time | 1.75 equivalents of phosphoramidite | Increasing recirculation time from 5.0 to 15.0 minutes increased coupling efficiency from 46% to 80%. | [11] |

| Activator | 0.25M ETT (Ethylthiotetrazole) | Commonly used activator for RNA monomer coupling. | [9] |

| Coupling Time | Standard Synthesis | A coupling time of 6 minutes is often employed. | [9] |

Experimental Protocols

The following is a generalized protocol for solid-phase RNA oligonucleotide synthesis using TBDMS-protected phosphoramidites, including this compound. This process involves a repeated cycle of four main chemical reactions.

A. Solid-Phase Synthesis Cycle

This cycle is performed on an automated DNA/RNA synthesizer.

-

Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).

-

Procedure: The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support (or the growing oligonucleotide chain) by treatment with the acidic solution. This exposes the 5'-hydroxyl for the subsequent coupling reaction.

-

Wash: The column is thoroughly washed with a neutral solvent like acetonitrile (B52724) to remove the acid and the cleaved DMT cation.

-

-

Coupling:

-

Reagents:

-

TBDMS-protected phosphoramidite monomer (e.g., this compound) dissolved in acetonitrile.

-

An activator solution, such as 0.25 M ETT in acetonitrile.[9]

-

-

Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl of the support-bound nucleotide. This reaction forms a phosphite (B83602) triester linkage.

-

Duration: Typically 6 minutes to ensure high coupling efficiency, which can be extended for longer oligonucleotides.[9]

-

-

Capping:

-

Reagents:

-

Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and lutidine.

-

Cap B: N-Methylimidazole in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups (failure sequences) are acetylated ("capped"). This prevents them from participating in subsequent coupling cycles, which simplifies the purification of the final full-length product.

-

-

Oxidation:

-

Reagent: A solution of iodine in a mixture of THF, water, and pyridine (B92270) or lutidine.

-

Procedure: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester.

-

This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain.

B. Cleavage and Deprotection

-

Cleavage from Solid Support and Base Deprotection:

-

Reagent: A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at a 1:1 ratio or ethanolic ammonium hydroxide.

-

Procedure: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases (e.g., isobutyryl on guanine) are removed by incubation in the deprotection solution. For fast deprotection, AMA at 65°C for 10-15 minutes is effective.[6]

-

-

2'-O-TBDMS Group Removal (Desilylation):

-

Reagent: Triethylamine trihydrofluoride (TEA·3HF) in dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

The deprotected oligonucleotide is dissolved in DMSO.

-

TEA and TEA·3HF are added.

-

The mixture is heated at 65°C for approximately 2.5 hours.[9]

-

The reaction is quenched with an appropriate quenching buffer.

-

-

C. Purification

Following deprotection, the crude RNA oligonucleotide is purified to isolate the full-length product from shorter, failed sequences. Common purification methods include:

-

Glen-Pak™ RNA cartridge purification

-

Reverse-phase high-performance liquid chromatography (RP-HPLC)

-

Ion-exchange HPLC

-

Polyacrylamide gel electrophoresis (PAGE)

Visualization of Experimental Workflow

The following diagram illustrates the cyclical nature of solid-phase RNA synthesis using the phosphoramidite method.

Caption: Workflow for RNA oligonucleotide synthesis using phosphoramidite chemistry.

References

- 1. This compound | CAS: 1445905-51-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. oligosolutions.com [oligosolutions.com]

- 5. 2'-TBDMS-G(ibu) Phosphoramidite CAS 147201-04-5, RNA Phosphoramidite C50H68N7O9PSi | Huaren [huarenscience.com]

- 6. rG (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 7. polyorginc.com [polyorginc.com]

- 8. atdbio.com [atdbio.com]

- 9. glenresearch.com [glenresearch.com]

- 10. sg.idtdna.com [sg.idtdna.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 3'-TBDMS-ibu-rG Phosphoramidite for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3'-TBDMS-ibu-rG phosphoramidite (B1245037), a critical building block in the chemical synthesis of RNA. Aimed at researchers, scientists, and professionals in the field of drug development, this document details the commercial availability of this reagent, presents key quantitative data for supplier comparison, outlines detailed experimental protocols for its use, and illustrates relevant chemical and procedural workflows.

Commercial Suppliers and Product Specifications

The selection of a high-quality phosphoramidite is paramount for the successful synthesis of high-purity oligonucleotides. Several reputable commercial suppliers offer 3'-TBDMS-ibu-rG phosphoramidite. Below is a summary of key specifications from various vendors to aid in the selection process.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Notes |

| MedChemExpress | This compound | 1445905-51-0 | C₅₀H₆₈N₇O₉PSi | ≥98.0% | Provided for research use only.[1][2] |

| Oligo Solutions | rG-ibu-TBDMS Phosphoramidite | 147201-04-5 | C₅₀H₆₈N₇O₉PSi | Not specified | |

| FINETECH INDUSTRY LIMITED | This compound | 1445905-51-0 | C₅₀H₆₈N₇O₉PSi | Not specified | Offers custom synthesis and bulk quantities.[3] |

| Geneyan Biotech Corporation | This compound | 1445905-51-0 | Not specified | Not specified | |

| Sigma-Aldrich | DMT-2'O-TBDMS-rG(ib) Phosphoramidite | 147201-04-5 | C₅₀H₆₈N₇O₉PSi | ≥99% (³¹P-NMR), ≥99.0% (RP-HPLC) | Provides detailed impurity profiles. |

| LGC, Biosearch Technologies | rG (iBu) CE-Phosphoramidite | Not specified | Not specified | Not specified | QC includes testing for synthesis coupling efficiency. |

| Huaren Science | rG(ibu) Phosphoramidite | 147201-04-5 | C₅₀H₆₈N₇O₉PSi | ≥98.5% |

The Role of this compound in RNA Synthesis

This compound is a guanosine-derived monomer used in the solid-phase synthesis of RNA oligonucleotides. The tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of the ribose sugar, a crucial feature for directing the phosphoramidite chemistry to the 5'-hydroxyl of the growing oligonucleotide chain and preventing unwanted side reactions. The isobutyryl (ibu) group serves as a protecting group for the exocyclic amine of the guanine (B1146940) base.

The TBDMS group is a widely used protecting group in RNA synthesis due to its stability under the conditions of the synthesis cycle and its reliable removal during the deprotection steps.[4] However, its steric bulk can present a challenge, potentially lowering coupling efficiency compared to less hindered protecting groups like TOM (tri-isopropyloxymethyl). For the synthesis of longer RNA strands, TOM is sometimes recommended as it may offer slightly higher coupling efficiencies.[4] Despite this, TBDMS remains a standard and effective choice for the synthesis of a wide range of RNA molecules.

Experimental Protocols

The following sections provide a detailed overview of the key experimental steps involved in using this compound for RNA synthesis.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis of RNA using TBDMS-protected phosphoramidites follows a well-established cyclical process on a solid support, typically controlled pore glass (CPG) or polystyrene. Each cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Caption: Automated solid-phase RNA synthesis cycle.

1. Deblocking: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved using a solution of a weak acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) or toluene.

2. Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside.

-

Activators: The choice of activator is crucial for achieving high coupling efficiency. While 1H-tetrazole has been traditionally used, more effective activators for the sterically hindered TBDMS-protected phosphoramidites include:

-

5-Ethylthio-1H-tetrazole (ETT)

-

5-Benzylthio-1H-tetrazole (BTT)

-

4,5-Dicyanoimidazole (DCI)[5]

-

-

Coupling Time: Due to the steric hindrance of the TBDMS group, a longer coupling time (e.g., 6-15 minutes) is generally required compared to DNA synthesis to ensure high coupling efficiency.

3. Capping: To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are acetylated in a capping step. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

4. Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain.

Cleavage and Deprotection Protocol

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a multi-step process that requires careful execution to avoid degradation of the RNA.

Caption: Post-synthesis cleavage and deprotection workflow.

Step 1: Cleavage from Support and Removal of Base and Phosphate Protecting Groups

A common and efficient method for this step is the use of a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) in a 1:1 ratio.

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the AMA solution to the vial.

-

Incubate at an elevated temperature (e.g., 65°C) for a short period (e.g., 10-20 minutes). This treatment cleaves the oligonucleotide from the support and removes the isobutyryl (ibu) protecting group from the guanine bases, as well as the cyanoethyl groups from the phosphate backbone.

Step 2: Removal of the 2'-TBDMS Protecting Group

The TBDMS groups are stable to the basic conditions of the first deprotection step and require a fluoride-based reagent for their removal.

-

After the AMA treatment, the supernatant containing the partially deprotected oligonucleotide is collected.

-

The solution is evaporated to dryness.

-

The residue is resuspended in a fluoride-containing solution. A commonly used and effective reagent is triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

-

The reaction is incubated at an elevated temperature (e.g., 65°C) for several hours (e.g., 2.5-4 hours).

-

Following the incubation, the reaction is quenched, and the fully deprotected RNA is precipitated, typically using an alcohol such as ethanol (B145695) or butanol.

Purification of the Final RNA Oligonucleotide

The crude, deprotected RNA oligonucleotide will contain the full-length product as well as shorter, capped sequences (failure sequences). Purification is necessary to isolate the desired full-length RNA. Common methods for purification include:

-

High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) can be used to achieve high-purity RNA.

-

Cartridge Purification: For some applications, cartridge-based purification methods, such as those using Glen-Pak™ cartridges, can provide a rapid and convenient means of purification.

-

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is a high-resolution method suitable for the purification of longer RNA strands.

Downstream Applications and Relevant Signaling Pathways

RNA oligonucleotides synthesized using this compound have a wide range of applications in molecular biology, drug discovery, and diagnostics. These include:

-

RNA interference (RNAi): Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are used to silence specific genes by targeting their corresponding messenger RNA (mRNA) for degradation.

-

CRISPR-Cas9 Gene Editing: Synthetic single guide RNAs (sgRNAs) are essential components of the CRISPR-Cas9 system, directing the Cas9 nuclease to a specific genomic locus.

-

Aptamers: These are short, single-stranded nucleic acid molecules that can bind to specific target molecules, such as proteins or small molecules, with high affinity and specificity. They are being developed as therapeutic and diagnostic agents.

-

Ribozymes: These are RNA molecules that can catalyze specific biochemical reactions, similar to protein enzymes.

The signaling pathways involved are highly dependent on the specific application of the synthesized RNA. For instance, an siRNA designed to target a specific oncogene would be involved in the signaling pathway regulated by that gene.

Example Signaling Pathway: RNAi-mediated Gene Silencing

The following diagram illustrates the general pathway of RNA interference initiated by a synthetic siRNA.

Caption: Simplified RNA interference (RNAi) pathway.

This guide provides a foundational understanding of this compound for its effective use in the synthesis of high-quality RNA oligonucleotides. By understanding the available commercial sources, the intricacies of the synthesis and deprotection protocols, and the potential downstream applications, researchers and drug development professionals can better leverage this essential reagent in their work.

References

- 1. kulturkaufhaus.de [kulturkaufhaus.de]

- 2. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 3. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Chemistry of Solid-Phase RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical principles underpinning solid-phase RNA synthesis. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who require a deep understanding of this critical technology. The document outlines the core chemical strategies, presents detailed experimental protocols for key stages of the synthesis, and summarizes quantitative performance data to facilitate informed decision-making in the laboratory.

Introduction to Solid-Phase RNA Synthesis

Solid-phase synthesis is the universally adopted method for the chemical production of RNA oligonucleotides. This technique involves the stepwise addition of ribonucleotide monomers to a growing RNA chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene.[1][2] The solid support is a critical component, as it allows for the straightforward removal of excess reagents and byproducts through simple filtration and washing steps. This dramatically simplifies the purification process at each stage of the synthesis and has enabled the automation of the entire procedure.[1]

The most prevalent and successful chemical strategy employed in solid-phase RNA synthesis is the phosphoramidite (B1245037) method.[1][2] This approach is characterized by its high coupling efficiency, which is crucial for the successful synthesis of long RNA oligonucleotides. The synthesis is a cyclical process, with each cycle comprising four key chemical reactions: deblocking (or detritylation), coupling, capping, and oxidation.[1] To ensure the specific and controlled formation of the desired 3'-5' phosphodiester linkages and to prevent unwanted side reactions, various functional groups on the ribonucleoside phosphoramidites are temporarily blocked with protecting groups.

The Chemistry of the Synthesis Cycle

The synthesis of an RNA oligonucleotide proceeds in the 3' to 5' direction through the repeated execution of a four-step cycle. Each cycle results in the addition of a single ribonucleotide to the growing chain.

Protecting Groups: The Key to Specificity

The success of solid-phase RNA synthesis hinges on a robust protecting group strategy. Several functional groups on the ribonucleoside phosphoramidites must be temporarily masked to prevent undesirable side reactions during the synthesis cycle.

-

5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group. The DMT group is stable to the basic and neutral conditions of the other synthesis steps but can be selectively and efficiently removed at the beginning of each cycle with a mild acid.[1]

-

2'-Hydroxyl Group: The presence of the 2'-hydroxyl group on the ribose sugar is the key distinction between RNA and DNA synthesis and presents a significant chemical challenge. This group must be protected with a group that is stable throughout the entire synthesis cycle and can be removed orthogonally (without damaging the RNA chain) during the final deprotection steps. The choice of the 2'-hydroxyl protecting group is a critical determinant of the overall success and efficiency of the synthesis. Commonly used groups include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM) , and the acetal-based 2'-bis(2-acetoxyethoxy)methyl (ACE) group.[3][4][5] A newer addition is the 2'-thiomorpholine-4-carbothioate (TC) group, which offers a streamlined deprotection process.[5]

-

Exocyclic Amines of Bases: The exocyclic amino groups of adenosine (B11128) (A), cytidine (B196190) (C), and guanosine (B1672433) (G) are nucleophilic and must be protected to prevent reactions at these sites. Common protecting groups include acyl groups such as benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[2]

-

Phosphorus Moiety: The phosphoramidite itself is protected with a 2-cyanoethyl (CE) group. This group is stable during the synthesis cycle but is readily removed with a mild base during the final deprotection.[1]

The Four-Step Synthesis Cycle

The automated synthesis of RNA oligonucleotides involves the repetition of the following four chemical steps for each nucleotide addition:

The cycle begins with the removal of the 5'-DMT protecting group from the support-bound nucleoside (or the growing oligonucleotide chain). This is achieved by treating the solid support with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM). This reaction exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[1]

The next ribonucleoside phosphoramidite, dissolved in an anhydrous solvent such as acetonitrile (B52724), is activated by a weak acid, such as 5-ethylthiotetrazole (ETT) or dicyanoimidazole (DCI). The activated phosphoramidite is then delivered to the synthesis column, where it couples with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage.[1]

The coupling reaction is highly efficient but not 100% complete. To prevent the unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, which would result in deletion mutations (n-1 sequences) in the final product, a capping step is performed. A mixture of acetic anhydride (B1165640) and N-methylimidazole is used to acetylate and thereby permanently block these unreacted hydroxyl groups.[1]

The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically achieved by treating the support with a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[1]

This four-step cycle is repeated for each subsequent nucleotide until the desired RNA sequence is fully assembled.

Quantitative Performance Data

The choice of 2'-hydroxyl protecting group significantly impacts the efficiency and outcome of solid-phase RNA synthesis. The following tables summarize key performance metrics for the most commonly used protecting groups.

Table 1: Comparison of Coupling Efficiencies and Times for 2'-Hydroxyl Protecting Groups

| 2'-OH Protecting Group | Chemical Class | Average Coupling Efficiency (%) | Typical Coupling Time (minutes) | Key Advantages | Key Disadvantages |

| TBDMS (tert-butyldimethylsilyl) | Silyl Ether | 98.5 - 99.0[6] | 6 - 10[3] | Well-established chemistry, lower cost. | Steric hindrance can lower efficiency, longer coupling times, potential for 2' to 3' migration.[3][7] |

| TOM (triisopropylsilyloxymethyl) | Silyl Ether (Acetal) | > 99.0[6] | ~2.5[3] | Reduced steric hindrance, higher coupling efficiency, faster coupling, no 2'-3' migration.[3][7] | Higher cost than TBDMS. |

| ACE (2'-bis(2-acetoxyethoxy)methyl) | Orthoester | > 99.0[4] | < 1[5] | Very high coupling efficiency, very fast coupling, mild deprotection conditions.[4][5] | Requires a different 5'-protecting group strategy (silyl ether instead of DMT).[5] |

| TC (thiomorpholine-4-carbothioate) | Thionocarbamate | High | Short | Allows for a single-step deprotection of all protecting groups.[5] | Less commonly used, requires specific deprotection reagents. |

Table 2: Comparison of Deprotection Protocols for 2'-Hydroxyl Protecting Groups

| 2'-OH Protecting Group | Deprotection Reagents | Typical Conditions | Key Features |

| TBDMS | 1. Ethanolic Methylamine (B109427)/Aqueous Methylamine (EMAM) or Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) for base and phosphate deprotection. 2. Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (B91410) (TBAF) in DMSO or NMP for silyl group removal. | 1. 65 °C, 10-15 min (AMA) or RT, overnight (EMAM). 2. 65 °C, 2.5 hours (TEA·3HF). | Two-step deprotection process. Fluoride-based desilylation requires careful handling. |

| TOM | 1. Ammonium Hydroxide/Methylamine (AMA) or Methylamine in ethanol/water (EMAM) for base and phosphate deprotection. 2. Triethylamine trihydrofluoride (TEA·3HF) or TBAF in DMSO for silyl group removal. | 1. 65 °C, 10 min (AMA) or RT, overnight (EMAM).[8] 2. 65 °C, 2.5 hours (TEA·3HF).[8] | Two-step process similar to TBDMS, but TOM is not susceptible to 2'-3' migration during basic deprotection.[7] |

| ACE | 1. Disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2) for phosphate deprotection. 2. 40% Aqueous Methylamine for base deprotection and cleavage. 3. Mildly acidic buffer (e.g., pH 3.8) for final 2'-ACE removal. | 1. RT, 30 min. 2. 55 °C, 10 min. 3. 60 °C, 30 min. | Multi-step but very mild final deprotection, compatible with sensitive modifications. |

| TC | Anhydrous Ethylenediamine in Toluene. | One-step global deprotection of TC, base, and phosphate protecting groups. | Single-step deprotection simplifies the workflow significantly.[5] |

Post-Synthesis Processing: Cleavage, Deprotection, and Purification

After the final synthesis cycle, the fully assembled RNA oligonucleotide is still attached to the solid support and carries all of its protecting groups. A series of post-synthesis steps are required to obtain the final, purified product.

Cleavage from the Solid Support and Deprotection

The first step in post-synthesis processing is the cleavage of the oligonucleotide from the solid support and the removal of the protecting groups from the exocyclic amines of the bases and the phosphate backbone. This is typically achieved by treating the solid support with a basic solution, such as a mixture of ammonium hydroxide and methylamine (AMA) or ethanolic methylamine/aqueous methylamine (EMAM).[8] The specific conditions (temperature and time) depend on the type of base-protecting groups used.

Following this, the 2'-hydroxyl protecting groups are removed. As detailed in Table 2, the conditions for this step are highly dependent on the specific protecting group used. For TBDMS and TOM, a fluoride source is required. For ACE, a mild acid treatment is used, and for TC, the deprotection is already complete after the initial basic treatment.

Purification of the Final Oligonucleotide

Crude synthetic RNA is a mixture of the full-length product and shorter failure sequences (n-1, n-2, etc.). For most applications, purification is necessary to isolate the desired full-length oligonucleotide. The most common methods for RNA purification are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

-

Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. It is often performed with the 5'-DMT group still attached ("DMT-on" purification), as the highly hydrophobic DMT group provides a strong retention handle, allowing for excellent separation of the full-length product from the non-DMT-containing failure sequences. RP-HPLC is particularly well-suited for the purification of modified oligonucleotides.[9]

-

Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on their net negative charge, which is proportional to their length. It provides excellent resolution for shorter oligonucleotides but can be less effective for longer sequences.[9]

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and charge. It offers very high resolution and is the method of choice for the purification of long RNA oligonucleotides or when the highest purity is required. However, the recovery yields from PAGE are typically lower than from HPLC.[9][10]

Table 3: Comparison of RNA Purification Methods

| Purification Method | Principle of Separation | Typical Purity of Full-Length Product (%) | Typical Recovery Yield (%) | Recommended for Oligo Length | Key Advantages | Key Disadvantages |

| RP-HPLC | Hydrophobicity | >85 | 50 - 70[11] | < 50 bases[12] | High capacity, good for modified oligos.[9] | Resolution decreases with increasing length.[12] |

| IE-HPLC | Charge (Phosphate Backbone) | >95[9] | Moderate | < 40 bases[10] | Excellent resolution for shorter oligos.[9] | Resolution decreases significantly for longer oligos.[10] |

| PAGE | Size and Charge | >95 - 99[10][12] | 20 - 50[11] | ≥ 50 bases[12] | Highest resolution, best for long oligos.[9][10] | Lower recovery yields, more labor-intensive.[10][11] |

Experimental Protocols

The following are generalized, step-by-step protocols for the key stages of solid-phase RNA synthesis using phosphoramidite chemistry.

Protocol for a Single Synthesis Cycle

This protocol outlines the steps for one cycle of nucleotide addition on an automated DNA/RNA synthesizer.

-

Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure:

-

Wash the synthesis column with anhydrous acetonitrile.

-

Deliver the deblocking solution to the column and allow it to react for 1-3 minutes.

-

Thoroughly wash the column with anhydrous acetonitrile to remove all traces of acid.

-

-

-

Coupling:

-

Reagents:

-

Ribonucleoside phosphoramidite solution (0.05 - 0.2 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 - 0.5 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile).

-

-

Procedure:

-

Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

-

Allow the coupling reaction to proceed for a time appropriate for the 2'-OH protecting group being used (see Table 1).

-

Wash the column with anhydrous acetonitrile.

-

-

-

Capping:

-

Reagents:

-

Capping A: Acetic anhydride in Tetrahydrofuran (THF)/Lutidine.

-

Capping B: 16% N-Methylimidazole (NMI) in THF.

-

-

Procedure:

-

Deliver a mixture of Capping A and Capping B solutions to the column.

-

Allow the capping reaction to proceed for 1-2 minutes.

-

Wash the column with anhydrous acetonitrile.

-

-

-

Oxidation:

-

Reagent: 0.02 - 0.1 M Iodine in THF/Pyridine/Water.

-

Procedure:

-

Deliver the oxidizing solution to the column.

-

Allow the oxidation reaction to proceed for 1-2 minutes.

-

Wash the column with anhydrous acetonitrile.

-

-

Protocol for Cleavage and Deprotection (TBDMS/TOM Chemistry)

This protocol describes the two-step deprotection process for RNA synthesized with TBDMS or TOM protecting groups.

-

Base and Phosphate Deprotection and Cleavage from Support:

-

Reagent: Ammonium Hydroxide/40% Methylamine solution (1:1, v/v) (AMA).

-

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the AMA solution to the vial, ensuring the support is fully submerged.

-

Seal the vial tightly and heat at 65 °C for 10-15 minutes.

-

Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

-

Wash the support with a small volume of ethanol/water (1:1, v/v) and combine the wash with the supernatant.

-

Evaporate the solution to dryness in a vacuum concentrator.

-

-

-

2'-Hydroxyl (TBDMS/TOM) Deprotection:

-

Reagents:

-

Anhydrous N-Methyl-2-pyrrolidone (NMP).

-

Triethylamine (TEA).

-

Triethylamine trihydrofluoride (TEA·3HF).

-

-

Procedure:

-

To the dried, partially deprotected oligonucleotide, add NMP and TEA, and vortex to dissolve.

-

Add TEA·3HF to the solution.

-

Heat the reaction at 65 °C for 2.5 hours.

-

Quench the reaction by adding a quenching buffer or by precipitating the RNA.

-

-

Protocol for HPLC Purification (RP-HPLC, DMT-on)

This protocol outlines a general procedure for the purification of a DMT-on RNA oligonucleotide using reversed-phase HPLC.

-

Sample Preparation:

-

After the base and phosphate deprotection step (before 2'-OH deprotection and DMT removal), dissolve the crude oligonucleotide in a suitable aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0).

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1 M TEAA in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).

-

Detection: UV absorbance at 260 nm.

-

-

Purification and Processing:

-

Inject the sample onto the equilibrated HPLC column.

-

Collect the fractions corresponding to the major, late-eluting peak (the DMT-on product).

-

Combine the pure fractions and evaporate the solvent.

-

Remove the 5'-DMT group by treating the purified oligonucleotide with 80% acetic acid in water for 15-30 minutes, followed by evaporation.

-

Proceed with the 2'-OH deprotection protocol as described above.

-

Visualizing the Workflow and Chemical Logic

To better illustrate the relationships and sequences of the chemical processes involved in solid-phase RNA synthesis, the following diagrams are provided in the DOT language for use with Graphviz.

The Solid-Phase RNA Synthesis Cycle

Caption: The iterative four-step cycle of solid-phase RNA synthesis.

Post-Synthesis Processing Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. 3.1. Chemical Solid-Phase RNA Synthesis [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. atdbio.com [atdbio.com]

- 6. glenresearch.com [glenresearch.com]

- 7. phenomenex.com [phenomenex.com]

- 8. glenresearch.com [glenresearch.com]

- 9. idtdna.com [idtdna.com]

- 10. idtdna.com [idtdna.com]

- 11. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]

- 12. labcluster.com [labcluster.com]

Unraveling the Core of Oligonucleotide Synthesis: An In-depth Technical Guide to Phosphoramidite Activation Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the phosphoramidite (B1245037) activation mechanism, a cornerstone of modern solid-phase oligonucleotide synthesis. A thorough understanding of this critical step is paramount for optimizing the yield, purity, and overall success of synthetic DNA and RNA production for research, diagnostics, and therapeutic applications.

The Central Role of the Coupling Step in Oligonucleotide Synthesis

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process, typically involving four key steps: deblocking (detritylation), coupling, capping, and oxidation.[1] The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is the most critical determinant of the overall yield and purity of the final product.[2] Even minor inefficiencies in this step are compounded with each cycle, leading to a significant decrease in the yield of the desired full-length oligonucleotide, especially for longer sequences.

The fundamental mechanism of this cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group.[1] The subsequent coupling reaction involves the activation of a phosphoramidite monomer, which then reacts with this hydroxyl group to form a phosphite (B83602) triester linkage.[3] To prevent the elongation of unreacted chains (failure sequences), a capping step is introduced to acetylate any free 5'-hydroxyl groups.[1] Finally, the unstable phosphite triester is oxidized to a more stable phosphate (B84403) triester, preparing the chain for the next synthesis cycle.[1]

The Mechanism of Phosphoramidite Activation

The coupling reaction does not proceed spontaneously. The phosphoramidite monomer must first be "activated" by a weak acid catalyst, typically an azole derivative.[] This activation process transforms the relatively stable phosphoramidite into a highly reactive intermediate that can efficiently couple with the 5'-hydroxyl group of the growing oligonucleotide chain.

The most widely accepted mechanism for phosphoramidite activation involves two key events:

-

Protonation: The activator donates a proton to the nitrogen atom of the diisopropylamino group of the phosphoramidite.[3] This protonation converts the diisopropylamino group into a good leaving group.

-

Nucleophilic Attack and Formation of the Active Intermediate: The conjugate base of the activator (e.g., tetrazolide) then acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine. This results in the formation of a highly reactive phosphitylating agent, the nature of which depends on the activator used.[5][6] This intermediate is highly susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.

-

Coupling: The 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphorus center, displacing the activator moiety and forming the desired phosphite triester linkage.[3]

This entire process must be carried out under strictly anhydrous conditions, as any moisture will react with the activated phosphoramidite, leading to the formation of an undesired H-phosphonate by-product and a reduction in coupling efficiency.[2]

Phosphoramidite Activation and Coupling Pathway.

Key Activators and Their Properties

Several activators have been developed for phosphoramidite chemistry, each with distinct properties that influence reaction kinetics and coupling efficiency. The choice of activator can be critical, especially for the synthesis of long or modified oligonucleotides.

| Activator | pKa | Solubility in Acetonitrile | Key Characteristics |

| 1H-Tetrazole | 4.8 | ~0.5 M | The historical standard; reliable for standard DNA synthesis but can be slow for hindered monomers.[5] |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | ~0.75 M | More acidic and soluble than tetrazole, leading to faster coupling; often used for RNA synthesis. |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.44 M | Similar to ETT with enhanced acidity; also favored for RNA synthesis. |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.1 M | Less acidic but more nucleophilic than tetrazole, resulting in rapid coupling with reduced risk of acid-catalyzed side reactions like detritylation.[5] |

Quantitative Comparison of Activator Performance

While direct, side-by-side comparisons of kinetic data under identical conditions are sparse in the literature, a general trend of activator efficacy has been established.

| Activator | Relative Coupling Rate | Typical Coupling Time (Standard DNA) | Coupling Efficiency (Example with hindered monomer) |

| 1H-Tetrazole | Baseline | 10-15 minutes | Low to no product |

| 5-Ethylthio-1H-tetrazole (ETT) | Faster than Tetrazole | ~3 minutes | - |

| 5-Benzylthio-1H-tetrazole (BTT) | Faster than Tetrazole | ~3 minutes | - |

| 4,5-Dicyanoimidazole (DCI) | ~2x faster than Tetrazole | < 3 minutes | 54% yield |

Note: The coupling times and efficiencies are highly dependent on the specific phosphoramidite, the growing oligonucleotide sequence, and the synthesis conditions. The example of coupling efficiency with a hindered monomer refers to the synthesis of a 34-mer oligoribonucleotide with 2'-fluoropyrimidine residues on a 1 µmol scale using 2 equivalents of monomer.[5]

Experimental Protocols for Evaluating Phosphoramidite Activation

Monitoring Reaction Kinetics using ³¹P NMR Spectroscopy

Objective: To determine the rate of phosphoramidite activation and coupling by monitoring the change in phosphorus chemical shifts over time.

Methodology:

-

Sample Preparation: In an NMR tube, dissolve the phosphoramidite monomer and the 5'-hydroxyl-containing nucleoside or oligonucleotide in anhydrous acetonitrile-d₃.

-

Initiation of Reaction: Add a solution of the activator in anhydrous acetonitrile-d₃ to the NMR tube.

-

Data Acquisition: Immediately begin acquiring a series of proton-decoupled ³¹P NMR spectra at regular time intervals.

-

Data Analysis: The phosphoramidite starting material, the activated intermediate, and the final phosphite triester product will have distinct ³¹P chemical shifts.[7] Integrate the signals corresponding to each species in each spectrum. Plot the concentration of the starting material, intermediate, and product as a function of time to determine the reaction kinetics.

Workflow for Kinetic Analysis by 31P NMR.

Assessing Coupling Efficiency by HPLC Analysis of Oligonucleotide Purity

Objective: To indirectly assess the coupling efficiency by quantifying the purity of the final full-length oligonucleotide product.

Methodology:

-

Oligonucleotide Synthesis: Synthesize a test oligonucleotide sequence using a standard phosphoramidite synthesis protocol with the activator being evaluated.

-

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove all protecting groups.

-

Sample Preparation: Dissolve the crude oligonucleotide product in an appropriate aqueous buffer.

-

HPLC Analysis: Analyze the crude product using either Ion-Pair Reversed-Phase (IP-RP) HPLC or Anion-Exchange (AEX) HPLC.[8][9]

-

IP-RP-HPLC: Separates based on hydrophobicity. The full-length product, if it retains the 5'-DMT group ("trityl-on" purification), will be significantly more hydrophobic than failure sequences.[8]

-

AEX-HPLC: Separates based on the number of phosphate charges. This method is particularly useful for sequences with significant secondary structure.[8]

-

-

Data Analysis: Integrate the peak area of the full-length product and any failure sequences (e.g., n-1, n-2 mers) in the chromatogram. The percentage of the total peak area corresponding to the full-length product provides a measure of the overall synthesis yield, which is directly related to the average coupling efficiency per step.

Workflow for Purity Analysis by HPLC.

Conclusion

The activation of phosphoramidites is a pivotal step in the chemical synthesis of oligonucleotides. The choice of activator significantly impacts the kinetics and efficiency of the coupling reaction, and consequently, the yield and purity of the final product. While traditional activators like 1H-tetrazole remain effective for routine DNA synthesis, more reactive activators such as DCI are often necessary for challenging sequences, including RNA and other modified oligonucleotides. A thorough understanding of the activation mechanism, coupled with robust analytical methods for monitoring reaction kinetics and assessing product purity, is essential for researchers, scientists, and drug development professionals to optimize their oligonucleotide synthesis processes and achieve high-quality products for their critical applications.

References

- 1. alfachemic.com [alfachemic.com]

- 2. benchchem.com [benchchem.com]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 8. 分析用HPLCによるオリゴヌクレオチドの品質管理 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

The Lynchpin of RNA Synthesis: A Technical Guide to 2'-O-TBDMS Protected Ribonucleosides

For Researchers, Scientists, and Drug Development Professionals

The tert-butyldimethylsilyl (TBDMS) group, a cornerstone in the chemical synthesis of ribonucleic acid (RNA), serves as a crucial protecting group for the 2'-hydroxyl function of ribonucleosides. Its strategic application has been pivotal in advancing the synthesis of RNA oligonucleotides for a myriad of research and therapeutic applications. This technical guide provides an in-depth exploration of the chemical properties, synthesis, deprotection, and applications of 2'-O-TBDMS protected ribonucleosides, offering a comprehensive resource for professionals in the field.

Core Chemical Properties and Strategic Advantages

The widespread adoption of the 2'-O-TBDMS protecting group in RNA synthesis is attributed to its unique chemical properties that offer a delicate balance of stability and selective reactivity. This robustness allows it to withstand the varied conditions of solid-phase oligonucleotide synthesis while being amenable to efficient removal at the appropriate stage.

Key Advantages:

-

Stability: The TBDMS group exhibits significant stability across a range of chemical environments, particularly to the mild acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group during each cycle of oligonucleotide synthesis. It is also relatively stable to basic conditions, although modifications to standard deprotection protocols are necessary to prevent premature cleavage.[1][2]

-

Commercial Availability: Phosphoramidites incorporating 2'-O-TBDMS protected ribonucleosides are readily available from commercial suppliers, streamlining their integration into established synthesis workflows.[2]

-

Established Protocols: Decades of use have led to the development of well-optimized and reliable protocols for both the introduction and the selective removal of the TBDMS group.[2]

Despite its advantages, the use of the 2'-O-TBDMS group is not without its challenges. Its steric bulk can impede the efficiency of the phosphoramidite (B1245037) coupling reaction, sometimes necessitating longer reaction times or the use of more potent activators to achieve high coupling yields.[2][3] Furthermore, a potential side reaction involves the migration of the TBDMS group from the 2'-hydroxyl to the 3'-hydroxyl position, which can lead to the undesirable formation of non-natural 2'-5' phosphodiester linkages in the final RNA product.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and applications of 2'-O-TBDMS protected ribonucleosides.

| Property | Value / Observation |

| Stability to Acid | Generally stable to mild acidic conditions used for 5'-DMT deprotection (e.g., trichloroacetic acid in dichloromethane). However, prolonged exposure to stronger acids can lead to cleavage.[1][5] |

| Stability to Base | Relatively stable to basic conditions. However, standard aqueous ammonia (B1221849) used for nucleobase deprotection can cause significant loss of the TBDMS group. Mixtures of ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) or anhydrous methanolic ammonia are used to minimize this.[1] |

| Deprotection Reagents | Primarily fluoride (B91410) ion sources. Tetrabutylammonium fluoride (TBAF) in THF is common.[1][6] Triethylamine trihydrofluoride (TEA·3HF) is an alternative that can offer improved reliability.[7] Milder conditions using ammonium fluoride or potassium fluoride have also been developed.[8][9] |

| Coupling Efficiency | The steric hindrance of the TBDMS group can lead to slightly lower coupling efficiencies and require longer coupling times (often >10 minutes) compared to DNA synthesis.[2][3][10] The use of more powerful activators like 5-ethylthio-1H-tetrazole or 5-benzylmercapto-1H-tetrazole can enhance coupling rates.[10][11] |

| 2' to 3' Silyl Migration | A known side reaction that can occur, particularly during the phosphitylation step to create the phosphoramidite, leading to the formation of 2'-5' linkages.[2][4] Careful control of reaction conditions is crucial to minimize this impurity.[4] |

Experimental Protocols

Protocol 1: Synthesis of 2'-O-TBDMS Protected Ribonucleosides

This protocol outlines a general strategy for the regioselective 2'-O-silylation of ribonucleosides, a critical first step in preparing the phosphoramidite building blocks for RNA synthesis. A common method involves the transient protection of the 3'- and 5'-hydroxyl groups.[12][13]

Materials:

-

Ribonucleoside (e.g., Uridine, Cytidine, Adenosine, Guanosine)

-

1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Silver nitrate (B79036) (AgNO₃)

-

Tetrabutylammonium fluoride (TBAF) in THF

-

Appropriate solvents for reaction and purification (e.g., DMF, DCM)

Methodology:

-

3',5'-O-TIPDS Protection: Dissolve the ribonucleoside in pyridine and cool to 0°C. Add TIPDSCl dropwise and stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate the 3',5'-O-TIPDS protected ribonucleoside.

-

2'-O-TBDMS Silylation: Dissolve the 3',5'-O-TIPDS protected ribonucleoside in a suitable solvent like DMF. Add TBDMSCl and a catalyst such as silver nitrate. Stir the reaction at room temperature until the starting material is consumed.

-

Deprotection of 3',5'-O-TIPDS: After reaction workup, dissolve the resulting fully protected nucleoside in THF. Add a solution of TBAF in THF and stir at room temperature to selectively remove the TIPDS group.

-

Purification: Purify the desired 2'-O-TBDMS protected ribonucleoside by column chromatography.

Protocol 2: Solid-Phase RNA Oligonucleotide Synthesis

This protocol provides a generalized workflow for automated solid-phase RNA synthesis using 2'-O-TBDMS protected phosphoramidites.

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

2'-O-TBDMS protected ribonucleoside phosphoramidites (A, C, G, U)

-

Activator solution (e.g., 5-benzylmercapto-1H-tetrazole in acetonitrile)[11]

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Acetonitrile (synthesis grade)

Methodology (performed on an automated DNA/RNA synthesizer):

The synthesis proceeds in a cyclical manner for each nucleotide addition:

-

Detritylation: The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution, exposing a free 5'-hydroxyl group.

-

Coupling: The next 2'-O-TBDMS protected phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion sequences.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

-

This four-step cycle is repeated until the desired RNA sequence is assembled.

Protocol 3: Deprotection of the 2'-O-TBDMS Group

This protocol details the removal of the TBDMS protecting groups from the synthesized oligoribonucleotide.

Materials:

-

Crude RNA oligonucleotide with 2'-O-TBDMS groups (after cleavage from solid support and base deprotection)

-

1 M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)[6]

-

Quenching solution (e.g., 1 M triethylammonium (B8662869) acetate, TEAA)

-

Desalting column or appropriate purification system (e.g., HPLC)

Methodology:

-

Preparation: Ensure the RNA oligonucleotide has been cleaved from the solid support and the nucleobase and phosphate protecting groups have been removed according to standard protocols (e.g., using a mixture of concentrated aqueous ammonia and ethanol).[1] The crude oligonucleotide should be dried.

-

TBAF Treatment: Dissolve the dried oligonucleotide in the 1 M TBAF in THF solution.[6]

-

Incubation: Incubate the reaction mixture at room temperature for 12-24 hours. The optimal time may vary depending on the length and sequence of the RNA.[6]

-

Quenching: Quench the reaction by adding the TEAA buffer.

-